
Hexamethyltetradecamethylene bisammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyltetradecamethylene bisammonium chloride is a quaternary ammonium compound with the molecular formula C20H46Cl2N2. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and surfactants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethyltetradecamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethyltetradecamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Hexamethyltetradecamethylene bisammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants, antiseptics, and cleaning agents
Wirkmechanismus
The antimicrobial activity of hexamethyltetradecamethylene bisammonium chloride is primarily due to its ability to disrupt bacterial cell membranes. The compound’s positively charged ammonium groups interact with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization and cell lysis . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Hexamethyltetradecamethylene bisammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Another widely used disinfectant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Employed in various industrial and research applications.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
63951-34-8 |
|---|---|
Molekularformel |
C20H46Cl2N2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
trimethyl-[14-(trimethylazaniumyl)tetradecyl]azanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RQRUZFHTDPGNOL-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



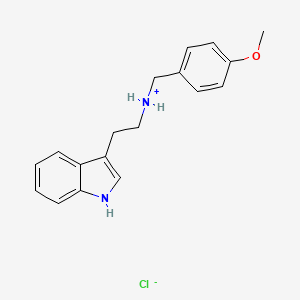

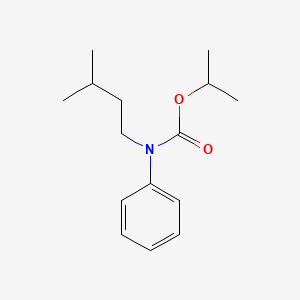
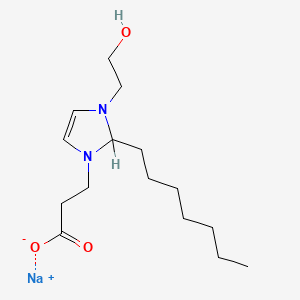
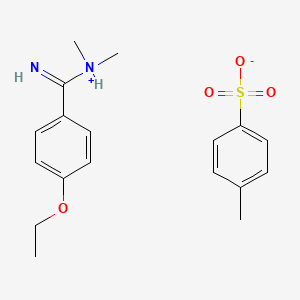

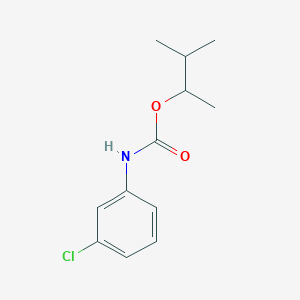
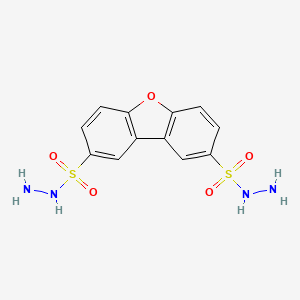
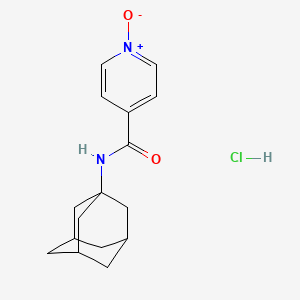



![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)
